2-(1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is an organic compound that features a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Formation of the Acetonitrile Group: The acetonitrile group can be introduced through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetonitrile group, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
2-(1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile has several scientific research
Properties
Molecular Formula |
C9H8F3N3 |
---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
2-[1-cyclopropyl-3-(trifluoromethyl)pyrazol-4-yl]acetonitrile |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)8-6(3-4-13)5-15(14-8)7-1-2-7/h5,7H,1-3H2 |
InChI Key |
SJZZJKDXIGHFDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=N2)C(F)(F)F)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.